molecular formula C22H28N2O5S2 B2727242 2-(benzylthio)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922014-91-3

2-(benzylthio)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No. B2727242
CAS RN: 922014-91-3
M. Wt: 464.6
InChI Key: XIIHSWZVJNSKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is related to a series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues that were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . All the synthesized compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is based on the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl scaffold . This scaffold is found in natural products as well as synthetic derivatives and has a privileged position in medicinal chemistry .


Chemical Reactions Analysis

The compound is related to the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Tetrahydroisoquinoline Alkaloids : A study details a diastereoselective synthesis method for jamtine, a tetrahydroisoquinoline alkaloid, utilizing a tandem Pummerer/Mannich cyclization sequence. This approach demonstrates the compound's utility in the efficient assembly of complex alkaloid structures, highlighting its potential in synthetic organic chemistry (Padwa et al., 2003).

  • Amide Rotamers Synthesis : Research on N-acetyl-1,3-dimethyltetrahydroisoquinolines illustrates the compound's role in the formation of amide rotamers. These findings contribute to understanding the stereochemical properties of such compounds and their potential applications in designing molecules with specific spatial configurations (Koning et al., 2003).

Biological Activity Studies

  • Cytotoxicity and Antitumor Screening : A study involving the coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with various compounds demonstrated significant in vitro antitumor screening against several cancer cell lines. This suggests the potential therapeutic applications of derivatives in cancer treatment (Saleh et al., 2020).

  • Antimicrobial Activity : Novel derivatives synthesized from similar compounds have shown promising antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents. This underscores the importance of structural modification and testing in the discovery of bioactive compounds (Rao et al., 2020).

Mechanism of Action

The compound is related to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are a structurally diverse group of compounds that bind to the Reverse Transcriptase (RT) enzyme of HIV . The mechanism of action of these compounds is to inhibit the RT enzyme, thereby preventing the replication of the virus .

properties

IUPAC Name

2-benzylsulfanyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-28-20-12-18-8-10-24(14-19(18)13-21(20)29-2)31(26,27)11-9-23-22(25)16-30-15-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIHSWZVJNSKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CSCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.